Methyl 2-oxazol-4-ylacetate
Description
Structural Significance within Oxazole (B20620) and Oxazoline Chemistry
The core of Methyl 2-oxazol-4-ylacetate's utility lies in its oxazole ring. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. tandfonline.comresearchgate.net This ring system is a common motif in a wide array of naturally occurring and synthetic compounds with diverse biological activities. mdpi.commdpi.combohrium.com The oxazole ring is considered a "privileged" structure in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. mdpi.comrsc.org
The oxazole ring in this compound imparts specific chemical properties. It is a weakly basic, aromatic system with a pKa value for the C2-hydrogen around 20, making it the most acidic proton on the ring. tandfonline.com The presence of both an oxygen and a nitrogen atom in the 1,3-positions influences the electron distribution within the ring, creating distinct sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The acetate (B1210297) substituent at the 4-position provides a handle for further functionalization, allowing for chain extension or the introduction of other chemical moieties.
Compared to its non-aromatic counterpart, oxazoline, the oxazole ring offers greater stability. Oxazolines, which are 4,5-dihydro-1,3-oxazoles, are also important heterocyclic compounds and are often used as ligands in catalysis or as chiral auxiliaries in asymmetric synthesis. mdpi.comresearchgate.net The fully unsaturated oxazole ring, however, provides a more rigid and planar scaffold, which can be advantageous in the design of molecules with specific spatial orientations.
Historical Perspectives on Oxazole-Containing Synthetic Intermediates
The history of oxazole chemistry dates back to the late 19th and early 20th centuries. One of the earliest methods for synthesizing oxazoles was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896. wikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org Another foundational method, the Robinson-Gabriel synthesis, involves the cyclodehydration of α-acylamino ketones. numberanalytics.com These early methods laid the groundwork for the development of a vast array of synthetic strategies to access substituted oxazoles.
Over the years, numerous other methods for oxazole synthesis have been developed, including the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. mdpi.comnumberanalytics.com Metal-catalyzed reactions, such as the cyclization of propargyl amides, have also emerged as powerful tools for constructing the oxazole ring. researchgate.net These advancements have made a wide variety of oxazole-containing building blocks readily accessible to synthetic chemists.
The utility of oxazole-containing intermediates became increasingly apparent as their presence in biologically active natural products was discovered. taylorandfrancis.com This spurred further research into the synthesis and functionalization of these heterocycles, establishing them as key components in the toolbox of organic synthesis for the construction of complex molecular architectures. irjmets.com
Contemporary Research Trajectories for this compound and Analogues
Current research involving this compound and its analogs is focused on several key areas, primarily driven by their potential applications in medicinal chemistry and materials science.
Medicinal Chemistry: The oxazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. mdpi.comirjmets.com Researchers are actively exploring the synthesis of novel analogs of this compound to develop new drug candidates. For instance, derivatives of oxazole-4-carboxylic acids have been investigated for their potential biological activities. researchgate.net The modification of the acetate side chain and substitution on the oxazole ring are common strategies to modulate the pharmacological properties of these compounds. researchgate.net
Catalysis and Organic Synthesis: Oxazole derivatives can serve as ligands for transition metal catalysts. mdpi.commdpi.com The nitrogen atom in the oxazole ring can coordinate to a metal center, influencing the catalyst's reactivity and selectivity. Research in this area aims to develop new catalytic systems for a variety of organic transformations. Furthermore, this compound itself is a versatile intermediate for the synthesis of more complex heterocyclic systems. irjmets.com
Materials Science: The aromatic and electron-rich nature of the oxazole ring makes it an attractive component for the development of novel organic materials. irjmets.com Research is underway to incorporate oxazole-containing units into polymers and fluorescent dyes for applications in electronics and bioimaging. irjmets.com
The following table provides a summary of key data for this compound and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2-(1,2-oxazol-4-yl)acetate | 173603462 | C6H7NO3 | 141.12 |
| 2-Methyl-4-oxo-4H-pyran-3-yl acetate | 28787-36-2 | C8H8O4 | 168.15 |
| Methyl 2-(2-oxo-1,2,3,4-tetrahydrobenzo taylorandfrancis.comimidazo[1,2-a]pyrimidin-3-yl)acetate | 1030553-68-4 | C13H13N3O3 | 259.26 |
| Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate | 84167-68-0 | C7H10N2O3 | 170.17 |
| 2-(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID | 107367-98-6 | C12H11NO3 | 217.22 |
| 4-[(acetyloxy)methyl]-2-oxo-2H-chromen-3-yl acetate | Not Available | C14H12O6 | 276.24 |
| 3-(4-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLE-ACETIC ACID METHYL ESTER | Not Available | C12H13NO4 | 235.24 |
Note: Data for some compounds may not be available.
The continued exploration of the synthesis and reactivity of this compound and its derivatives promises to yield new discoveries and applications in various scientific disciplines. The versatility of this compound ensures its ongoing importance in the field of advanced organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
methyl 2-(1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3 |
InChI Key |
CIZBWJVDQHVJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=COC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Oxazol 4 Ylacetate and Its Derivatives
Direct Synthesis Approaches to the Oxazole (B20620) Core Featuring 4-ylacetate Functionality
The direct formation of the methyl 2-oxazol-4-ylacetate scaffold is a prominent strategy, often involving the simultaneous construction of the oxazole ring and the introduction of the 4-ylacetate moiety.
Condensation Reactions in the Formation of this compound
Condensation reactions are a cornerstone in the synthesis of oxazole derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. While specific examples detailing the direct synthesis of this compound via a one-pot condensation are not extensively documented in publicly available research, the principles of established oxazole syntheses can be applied. For instance, a modified Robinson-Gabriel synthesis could theoretically be employed, starting from an α-acylamino ketone bearing a methyl ester group at the appropriate position. The reaction of an α-halo ketone with a primary amide (the Bredereck reaction) is another potential route, where one of the starting materials would need to incorporate the methyl acetate (B1210297) functionality. organic-chemistry.org
A general representation of the condensation approach is the reaction of α-hydroxyamino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride, where the C2-atom of the oxazole is derived from the aldehyde. By selecting appropriate starting materials with the desired acetate functionality, this method could be adapted for the synthesis of the target compound.
Cyclization Strategies for Constructing the Oxazole Ring System
Intramolecular cyclization reactions are a powerful tool for the formation of the oxazole ring. These methods often involve the formation of a key bond to close the ring from a linear precursor that already contains most of the required atoms.
A notable and versatile method is the cycloisomerization of propargylic amides. This reaction, often catalyzed by transition metals like gold or zinc, proceeds under mild conditions to produce polysubstituted oxazoles with high efficiency. organic-chemistry.orgnih.govorganic-chemistry.org By starting with a propargylic amide that has a methyl ester group at the appropriate position on the alkyne chain, one could directly synthesize this compound or its derivatives. The reaction typically proceeds through an initial cyclization to an oxazoline intermediate, which then isomerizes to the aromatic oxazole. organic-chemistry.orgfu-berlin.de
Another important cyclization strategy is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. nih.gov This method is widely used for the preparation of 2,5-disubstituted oxazoles. To apply this to the synthesis of this compound, an α-acylamino ketone precursor with a methyl acetate group attached to the acyl moiety would be required. The cyclization is typically promoted by dehydrating agents such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.
The Fischer oxazole synthesis, which utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, is another classical cyclization method. organic-chemistry.org While this method traditionally yields 2,5-disubstituted oxazoles, modifications to the starting materials could potentially allow for the introduction of a 4-ylacetate group.
More recent methods include the iodine-catalyzed C-O bond formation and dehydrogenation of β-acylamino ketones. organic-chemistry.org Depending on the reaction conditions, this method can selectively produce either oxazolines or oxazoles. Furthermore, phenyliodine diacetate (PIDA) has been used to mediate the intramolecular oxidative cyclization of enamides to form oxazoles under metal-free conditions. researchgate.net
| Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | General Product |
| Propargylic Amide Cycloisomerization | Propargylic amides | Au or Zn salts | Polysubstituted oxazoles |
| Robinson-Gabriel Synthesis | α-Acylamino ketones | H₂SO₄, P₂O₅, POCl₃ | 2,5-Disubstituted oxazoles |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted oxazoles |
| From β-Acylamino Ketones | β-Acylamino ketones | I₂, TBHP | Oxazoles/Oxazolines |
| From Enamides | Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles |
Multi-component Reactions Yielding this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs are known to produce oxazole cores and could be adapted for the synthesis of this compound.
The van Leusen reaction, for example, is a well-known method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). fu-berlin.denih.gov To generate a 4-substituted oxazole like the target compound, a modified approach would be necessary, potentially involving a different isocyanide reagent or a different reaction pathway.
Another powerful MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the direct product is an α-acylamino amide, subsequent modifications can lead to the formation of heterocyclic structures, including oxazoles. By carefully selecting the starting components, it is conceivable to design a Ugi reaction that produces a precursor amenable to cyclization to form the desired oxazole-4-acetate.
Functional Group Interconversions on Precursor Molecules Leading to this compound
An alternative to de novo ring synthesis is the modification of existing molecules to introduce the desired oxazole-4-ylacetate functionality.
Transformations from Acyclic Precursors
This approach involves the synthesis of an open-chain precursor that contains all the necessary atoms for the oxazole ring and the 4-ylacetate side chain, followed by a cyclization step. A plausible acyclic precursor for this compound would be a β-keto amide or a related dicarbonyl compound. For instance, the synthesis could start from N-acyl-α-amino ketones. nih.gov These precursors can be cyclized to form the oxazole ring, often under dehydrating conditions. If the N-acyl group or the ketone portion of the molecule contains the methyl acetate moiety, the target compound can be obtained.
The synthesis of β-keto esters is a common starting point for many heterocyclic syntheses. nih.gov A β-keto ester could be elaborated into a suitable acyclic precursor for this compound through amidation and subsequent functional group manipulations before the final cyclization step. For example, a β-keto ester can be converted to a β-enamino ketoester, which can then react with hydroxylamine hydrochloride to form a 1,2-oxazole (isoxazole) derivative. researchgate.net While this leads to an isoxazole, it demonstrates the utility of β-keto esters in forming five-membered heterocyclic rings.
| Acyclic Precursor Type | Key Transformation | Typical Reagents |
| N-Acyl-α-amino ketone | Cyclodehydration | POCl₃, P₂O₅ |
| β-Keto ester derivative | Amidation, then cyclization | Amine, Dehydrating agent |
Derivatization of Existing Heterocyclic Systems to Incorporate Oxazole-4-ylacetate Moiety
The transformation of one heterocyclic ring system into another can be a powerful synthetic strategy. One notable example is the conversion of isoxazoles to oxazoles. Research has shown that certain isoxazole derivatives can undergo rearrangement to form oxazoles under specific conditions. rsc.orgrsc.org For instance, Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles has been reported to yield methyl oxazole-4-carboxylates. researchgate.netnih.gov This transformation proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then rearranges to the more stable oxazole ring system. This method provides a direct route to oxazole-4-carboxylates from readily available isoxazole precursors.
Another potential route involves the ring transformation of 1,2,3-triazoles. Denitrogenative transformations of N-acyl-1,2,3-triazoles can lead to the formation of various nitrogen-containing heterocycles, including oxazoles. researchgate.net By designing a triazole precursor with the appropriate acetate-containing substituent, it might be possible to achieve a ring transformation to the desired oxazole-4-acetate.
| Starting Heterocycle | Transformation | Key Reagents/Conditions | Intermediate (if applicable) |
| Isoxazole | Ring Rearrangement | Fe(II) catalyst, heat | 2-Acyl-2-(methoxycarbonyl)-2H-azirine |
| 1,2,3-Triazole | Denitrogenative Ring Transformation | Heat or catalyst | Vinyl cation/nitrene |
Catalytic Methods in the Synthesis of this compound
The synthesis of the oxazole-4-carboxylate core, a key structural motif in various chemical applications, has been significantly advanced through the use of catalytic methods. These approaches offer improvements in efficiency, selectivity, and environmental impact over classical stoichiometric reactions. Various transition metals, including palladium, copper, nickel, and iron, have been employed to catalyze the formation of the oxazole ring system with the desired substitution pattern. tandfonline.com
One effective strategy involves the direct C-H functionalization or cross-coupling reactions on a pre-formed oxazole ring. For instance, palladium catalysts are used for the direct arylation of ethyl oxazole-4-carboxylate with various (hetero)aromatic halides, providing a straightforward route to 2- and 5-substituted derivatives. tandfonline.com Another powerful method is the copper(II) triflate-catalyzed reaction of α-diazoketones with amides, which yields 2,4-disubstituted oxazoles. tandfonline.com
More direct cyclization methods have also been developed. A novel two-step synthesis of oxazole-4-carboxylates from aldehydes has been achieved using 3-oxazoline-4-carboxylates as key intermediates, which can be oxidized to the corresponding oxazole. nih.gov Furthermore, iron(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles provides a direct pathway to methyl oxazole-4-carboxylates. This method is part of a domino reaction sequence that proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.
The table below summarizes various catalytic approaches for the synthesis of oxazole-4-carboxylate derivatives.
| Catalyst/Reagent | Substrates | Product Type | Key Features |
| Pd(PPh3) / CuI | 4-substituted oxazole, aryl bromide | 2,4-disubstituted oxazole | Direct arylation method. tandfonline.com |
| Copper(II) triflate | α-diazoketones, amides | 2,4-disubstituted oxazoles | Good for analog synthesis. tandfonline.com |
| Ni-catalyst | Carboxylic acid, amino acid, boronic acid | 2,4,5-trisubstituted oxazoles | One-pot Suzuki-Miyaura coupling approach. tandfonline.com |
| Mn-based pincer complex | Esters, amino alcohols | Substituted oxazoles | Regioselective, one-pot reaction. researchgate.net |
| DBU | N-acyl-β-halodehydroaminobutyric acid methyl esters | 2,5-disubstituted oxazole-4-carboxylates | High-yielding synthesis of fluorescent derivatives. researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is introduced typically at the α-position of the acetate moiety, requires sophisticated asymmetric strategies. These methods are essential for accessing enantiomerically pure compounds, which is often a prerequisite for their application in fields like medicinal chemistry and materials science. The primary approaches include asymmetric cyclization, the use of chiral auxiliaries, and enantioselective catalysis.
Asymmetric Cyclization Reactions
Asymmetric cyclization involves the formation of the oxazole ring from a prochiral precursor in a manner that selectively produces one enantiomer over the other. This is typically achieved using a chiral catalyst that creates a chiral environment for the ring-closing step. While direct asymmetric cyclization to form chiral oxazole-4-ylacetates is a developing area, the principles are well-established in heterocyclic synthesis.
For example, chiral Brønsted acids, such as chiral phosphoric acids, can catalyze intramolecular cyclization reactions by protonating a substrate and inducing a chiral conformation in the transition state. nih.gov This strategy has been applied to the de novo synthesis of axially chiral azole-based frameworks, where the azole ring and the chiral axis are constructed simultaneously from achiral precursors. rsc.org A similar approach could be envisioned for the synthesis of chiral oxazole-4-ylacetate analogues, where a prochiral N-acyl-β-ketoester undergoes an enantioselective cyclodehydration catalyzed by a chiral acid, thereby establishing a stereocenter adjacent to the oxazole ring. The success of such a reaction depends on the ability of the catalyst to effectively differentiate between the two enantiotopic faces of the substrate during the ring closure.
Chiral Auxiliary-Mediated Approaches
A robust and widely used strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of a chiral analogue of this compound, one could employ an Evans oxazolidinone auxiliary. researchgate.net The synthesis would proceed as follows:
Attachment: The chiral oxazolidinone auxiliary is acylated with an acetate unit destined to become the side chain of the target molecule.
Asymmetric Alkylation: The resulting N-acetyl oxazolidinone is enolized and then reacted with an electrophile. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org
Cyclization and Cleavage: The elaborated chiral precursor, now containing the correct stereochemistry, would then undergo cyclization to form the oxazole-4-carboxylate ring. The final step involves the cleavage of the chiral auxiliary, often via hydrolysis or alcoholysis, to yield the enantiomerically enriched final product and recover the auxiliary. wikipedia.org
This method is highly reliable and allows for the predictable formation of specific stereoisomers. scielo.org.mx
Enantioselective Catalysis in Oxazole-4-ylacetate Synthesis
Enantioselective catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. The catalyst, typically a complex of a metal with a chiral ligand, creates a chiral pocket wherein the reaction occurs, favoring the formation of one enantiomer. wikipedia.org
In the context of synthesizing chiral this compound analogues, a chiral catalyst could be employed in several ways. One potential route is an asymmetric C-H activation/functionalization of a prochiral precursor. For example, a prochiral dialkylacetate substrate attached to the oxazole-4-carboxylate core could be selectively functionalized using a palladium catalyst complexed with a chiral ligand, such as a planar-chiral oxazole-pyrimidine (PYMCOX) or a cinchona alkaloid-derived oxazoline ligand. researchgate.netdicp.ac.cn These ligands have proven effective in creating a chiral environment around the metal center, enabling high enantioselectivity in various transformations. dicp.ac.cn
The table below illustrates representative chiral ligands and the types of asymmetric reactions they effectively catalyze, highlighting their potential for application in the synthesis of chiral oxazole derivatives.
| Chiral Ligand Type | Metal | Typical Reaction | Achieved Enantioselectivity (ee) |
| Bis(oxazoline) (BOX) | Cu, Fe, Co | Cyclopropanation, Nazarov Cyclization | Up to 93% ee nih.gov |
| Phosphoric Acid (CPA) | - (Organocatalyst) | Heteroannulation, Cyclization | >90% ee rsc.org |
| Oxazole-Pyrimidine (PYMCOX) | Ni | Asymmetric 1,2-Reduction | Up to 99% ee dicp.ac.cn |
| Cinchona Alkaloid-Oxazoline | Pd | Aza-Wacker Oxidative Cyclization | >95:5 dr, excellent ee researchgate.net |
Reaction Chemistry and Mechanistic Studies of Methyl 2 Oxazol 4 Ylacetate
Reactivity of the Oxazole (B20620) Ring in Methyl 2-oxazol-4-ylacetate
The oxazole ring is a five-membered heteroaromatic system containing one nitrogen and one oxygen atom. Its aromaticity is less pronounced than that of benzene, which leads to a diverse range of chemical behaviors, including participation in both substitution and addition reactions. The substituents on the ring significantly influence its reactivity.
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. The mechanism typically involves two steps: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.
In the case of this compound, the regioselectivity of EAS is governed by the electronic effects of the ring heteroatoms and the substituent. The oxazole ring itself has preferred sites for electrophilic attack. The nitrogen atom is electron-withdrawing via induction, deactivating the ring towards electrophiles. Conversely, the oxygen atom can donate electron density through resonance. The methyl acetate (B1210297) group at the C4 position is an electron-withdrawing group, which further deactivates the ring.
Considering these factors, electrophilic attack is predicted to occur at the C5 position, which is ortho to the activating oxygen atom and meta to the deactivating nitrogen and acetate groups. The C2 position is generally the most electron-deficient in oxazoles and thus the least reactive towards electrophiles.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring Position | Activating/Deactivating Influences | Predicted Reactivity |
| C2 | Flanked by electronegative N and O | Highly Deactivated |
| C5 | ortho to Oxygen (activating), meta to Nitrogen and -CH₂COOCH₃ (deactivating) | Most Favorable Site |
Common EAS reactions include nitration, halogenation, and sulfonation. These reactions typically require a catalyst to generate a potent electrophile capable of reacting with the deactivated aromatic ring.
Nucleophilic Reactivity and Additions
The oxazole ring of this compound also exhibits sites susceptible to nucleophilic interaction. The nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, which imparts basic character and allows it to act as a nucleophile. This can lead to protonation or coordination with Lewis acids.
Furthermore, certain positions on the oxazole ring are electron-deficient and can be targets for nucleophilic attack, particularly the C2 position, which is situated between two electronegative heteroatoms. While direct nucleophilic aromatic substitution is uncommon without a suitable leaving group, ring-opening reactions can be initiated by nucleophilic attack. Additionally, enzymatic oxidation of substituted oxazoles at the C2 position to form 2-oxazolones has been observed, proceeding through a mechanism consistent with nucleophilic attack by a molybdenum hydroxylase enzyme.
Cycloaddition Reactions Involving the Oxazole Ring
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This reactivity provides a powerful synthetic route to other heterocyclic systems, like pyridines and furans. The reaction involves the oxazole reacting with a dienophile (an alkene or alkyne). The initial cycloadduct is often unstable and undergoes a subsequent cycloreversion or rearrangement to yield the final aromatic product.
The reactivity of the oxazole as a diene is enhanced by electron-donating groups on the ring and retarded by electron-withdrawing groups. Therefore, the acetate group at C4 in this compound would decrease its reactivity in a normal-electron-demand Diels-Alder reaction. However, the reaction can be facilitated by using Lewis acid catalysts, which coordinate to the oxazole nitrogen, making the system more electron-deficient and enhancing its reactivity in inverse-electron-demand Diels-Alder reactions.
The reaction of an oxazole with an alkyne dienophile, for instance, typically leads to the formation of a furan derivative after the extrusion of a nitrile from the intermediate bicyclic adduct.
Transformations Involving the Acetate Side Chain of this compound
The methyl acetate side chain offers additional sites for chemical modification, independent of the oxazole ring's chemistry.
Ester Hydrolysis and Transesterification
The ester functionality of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-oxazol-4-ylacetic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would replace the methyl group with an ethyl group, forming Ethyl 2-oxazol-4-ylacetate. This reaction is typically driven to completion by using the new alcohol as the solvent.
Reactions at the Alpha-Carbon of the Acetate Moiety
The carbon atom adjacent to the carbonyl group (the α-carbon) in the acetate side chain is acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting conjugate base (an enolate) to be resonance-stabilized.
Deprotonation of this α-carbon requires a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting enolate is a powerful carbon nucleophile.
This enolate can react with a variety of electrophiles in SN2-type reactions, most commonly with alkyl halides, to form a new carbon-carbon bond at the α-position. This alkylation reaction is a versatile method for elaborating the side chain of this compound.
Table 2: General Scheme for α-Alkylation of this compound
| Step | Reagents & Conditions | Intermediate/Product |
| 1. Enolate Formation | 1. Lithium diisopropylamide (LDA) 2. Tetrahydrofuran (THF), -78 °C | Lithium enolate of this compound |
| 2. Alkylation | Alkyl halide (R-X, e.g., CH₃I, CH₂=CHCH₂Br) | Methyl 2-(oxazol-4-yl)-propanoate or other α-substituted esters |
This two-step sequence allows for the introduction of various alkyl groups onto the acetate side chain, providing a route to a wide range of derivatives.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies are crucial for understanding reaction outcomes, optimizing conditions, and developing new synthetic methods. However, for this compound, specific research into these areas appears to be limited.
Detailed Reaction Pathway Elucidation
No specific studies elucidating the detailed reaction pathways of key transformations for this compound were found. General reactivity of the oxazole ring includes electrophilic substitution, which typically occurs at the C5 position, and nucleophilic substitution at C2. wikipedia.orgtandfonline.comyoutube.com The ester functional group would be expected to undergo typical reactions such as hydrolysis or transesterification. However, detailed mechanistic investigations tracing the specific intermediates, transition states, and stereochemical outcomes for reactions starting from this compound are not published.
Kinetic Studies and Reaction Rate Determinants
A search for kinetic data, such as reaction rates, activation energies, or the determination of rate-limiting steps for reactions involving this compound, yielded no specific results. Kinetic studies are highly specific to a particular reaction and substrate. While general principles of chemical kinetics can be applied, no empirical data has been published for this compound. For context, kinetic studies on simpler, related reactions, such as the catalytic hydrolysis of methyl acetate, have been performed to understand reaction dependencies on temperature and catalyst concentration, but this data cannot be extrapolated to the more complex oxazole-containing molecule. researchgate.net
Advanced Spectroscopic and Structural Analysis of Methyl 2 Oxazol 4 Ylacetate and Its Derivatives
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The infrared spectrum of Methyl 2-oxazol-4-ylacetate is a composite of the vibrational modes of its constituent parts: the oxazole (B20620) ring and the methyl acetate (B1210297) side chain. By analyzing established data for these fragments, a detailed assignment of the principal vibrational bands can be compiled.
The methyl acetate group presents several strong and characteristic absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which typically appears in the 1750–1735 cm⁻¹ region for saturated aliphatic esters. Another key feature is the C-O stretching vibration from the ester linkage, which is found in the 1250–1230 cm⁻¹ range. The C-H stretching vibrations of the methyl groups are expected in the 2975–2860 cm⁻¹ region.
The oxazole ring , as a five-membered aromatic heterocycle, has a more complex set of vibrational modes. Computational studies and experimental data on oxazole and its derivatives show characteristic ring stretching and bending vibrations. These include C=N stretching, C=C stretching, and various C-H bending modes. For the parent oxazole molecule, computational studies have identified vibrational frequencies in the 600-1400 cm⁻¹ range that are in close agreement with experimental data.
The expected characteristic vibrational modes for this compound are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
| C-H Stretch | Methyl Groups (CH₃) | 2975 - 2860 | Stretching |
| C=O Stretch | Ester Carbonyl | 1750 - 1735 | Stretching |
| C=N / C=C Stretch | Oxazole Ring | ~1650 - 1450 | Ring Stretching |
| CH₂ Bend | Methylene (B1212753) Group | ~1470 - 1440 | Bending (Scissoring) |
| CH₃ Bend | Methyl Groups | ~1450 & ~1375 | Bending (Asymmetric & Symmetric) |
| C-O Stretch | Ester Linkage | 1250 - 1230 | Stretching |
| Ring Bending / C-H Out-of-Plane Bends | Oxazole Ring | < 1000 | Bending |
This table is generated based on typical frequency ranges for the specified functional groups.
The synthesis of oxazole derivatives can be monitored in real-time using in-situ spectroscopic techniques like FT-IR and Raman spectroscopy. These methods allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic data. For instance, in the synthesis of benzoxazoles, a related heterocyclic system, in-operando flow FT-IR coupled with NMR has been used to conclusively determine the reaction mechanism by observing reaction intermediates.
This approach can be applied to monitor the key bond-forming events in the synthesis of this compound. For example, during a cyclization reaction to form the oxazole ring, the disappearance of reactant functional groups (e.g., an amide C=O or a hydroxyl group) and the appearance of the characteristic oxazole ring vibrations could be tracked in real-time. This allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and identification of potential side products or unstable intermediates. Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for processes where changes in polarization are significant, making it a complementary technique to FT-IR for comprehensive reaction analysis.
Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. Advanced 1D and 2D NMR methods provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms.
In the synthesis of substituted oxazoles, the formation of different regioisomers is a common challenge. For example, a reaction intended to produce a 2,4-disubstituted oxazole might also yield the 2,5-disubstituted isomer. Two-dimensional (2D) NMR experiments are critical for differentiating these isomers.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
Heteronuclear Multiple Bond Correlation (HMBC): This is often the key experiment for distinguishing regioisomers. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, a crucial HMBC correlation would be observed between the methylene protons (-CH₂-) of the acetate group and the C4 and C5 carbons of the oxazole ring. The presence of a strong correlation to C4 and a weaker or absent correlation to C2 would confirm the 4-substituted pattern. Conversely, if the methylene protons showed a strong correlation to C5, it would indicate the 5-substituted isomer.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the molecule.
Furthermore, solid-state NMR (ssNMR) offers a powerful method for distinguishing isomers that may be difficult to differentiate in solution. Specifically, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test." Because the oxazole ring contains one nitrogen atom, carbons directly bonded to it will exhibit specific interactions that can be detected in nitrogen-filtered ¹³C ssNMR spectra. This allows for a definitive count and identification of C-N bonds, providing an unambiguous method to distinguish between isomers where the substitution pattern relative to the ring nitrogen is different.
| NMR Technique | Application for Isomer Elucidation |
| HMBC | Differentiates 4- vs. 5-substituted regioisomers by observing 2- and 3-bond correlations between the acetate's -CH₂- protons and the oxazole ring carbons (C4, C5). |
| NOESY | Can provide through-space correlations that help distinguish isomers by revealing proximity between the side chain and specific ring protons. |
| ¹³C{¹⁴N} ssNMR | Acts as an "attached nitrogen test" to definitively identify carbons bonded to the ring nitrogen, confirming the substitution pattern in the solid state. |
The flexibility of the methyl acetate side chain allows for different spatial orientations, or conformations, relative to the oxazole ring. The preferred conformation can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) . This 2D NMR experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.
By analyzing the NOESY spectrum, one can identify correlations (cross-peaks) between the methylene (-CH₂-) or methyl (-CH₃) protons of the acetate group and the protons on the oxazole ring (H2 and H5). The presence and intensity of these cross-peaks provide direct evidence of the predominant conformation(s) in solution. For instance, a strong NOE between the methylene protons and the H5 proton of the oxazole ring would suggest a conformation where the side chain is oriented towards that side of the ring. Quantitative analysis of NOE build-up rates can even allow for the calculation of inter-proton distances, providing a detailed model of the molecule's three-dimensional structure in solution.
X-ray Diffraction Studies for Solid-State Structure Determination
While NMR and vibrational spectroscopy provide extensive information about molecular structure and connectivity, single-crystal X-ray diffraction provides the definitive determination of the molecular structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in the crystal lattice.
Although the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, provides valuable insights into the expected solid-state features.
In a potential crystal structure of this compound, one would expect the oxazole ring to be essentially planar. The methyl acetate group would likely be oriented at a significant dihedral angle with respect to the plane of the heterocyclic ring. Intermolecular interactions, such as weak C-H···O or C-H···N hydrogen bonds, would likely play a significant role in stabilizing the crystal packing arrangement, linking adjacent molecules into a three-dimensional network.
Below is a table of expected crystallographic parameters for a representative substituted methyl acetate heterocyclic compound, based on published data for a similar molecule.
| Parameter | Expected Value / Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Common centrosymmetric groups (e.g., P2₁/c) |
| Oxazole Ring Geometry | Planar |
| Bond Lengths (Å) | C-O: ~1.36, C=N: ~1.31, C=C: ~1.35, C-C: ~1.44 |
| Bond Angles (°) | Angles within the 5-membered ring: ~105-112° |
| Intermolecular Forces | C-H···O and C-H···N hydrogen bonds, π-π stacking interactions |
Data are hypothetical and based on typical values for related heterocyclic structures.
Crystal Packing and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, extensive analysis of its derivatives and other substituted oxazoles provides significant insight into the expected solid-state architecture. The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions.
In crystals of related heterocyclic compounds, such as 4,5-phenyl-oxazoles and various benzoxazole or imidazole acetates, several key interactions are consistently observed:
Hydrogen Bonds: Weak C—H···O and C—H···N hydrogen bonds are primary drivers in the crystal packing of many azole derivatives. nih.goviucr.org The hydrogen atoms on the oxazole ring or the acetate methyl group can act as donors, while the oxazole nitrogen, the carbonyl oxygen, and the ester oxygen atoms are potential acceptors. These interactions link molecules into chains, layers, or more complex three-dimensional networks. iucr.orgiucr.org For instance, in the crystal structure of a 2-aminobenzoxazole salt, classical N—H⋯O and O—H⋯O hydrogen bonds, alongside non-classical C—H⋯O interactions, define the primary structural motifs. iucr.org
π–π Stacking: The aromatic oxazole ring facilitates π–π stacking interactions, where the electron clouds of adjacent rings overlap. nih.gov These interactions are crucial for stabilizing layered structures. The centroid-to-centroid distance between stacked rings in related heterocyclic structures is typically in the range of 3.4 to 3.9 Å. nih.govresearchgate.net
(C=O)···π Interactions: The carbonyl group of the acetate moiety can interact with the π-system of the oxazole ring of an adjacent molecule, further contributing to the cohesion of the crystal structure. nih.gov
| Interaction Type | Donor—H···Acceptor | Typical D···A Distance (Å) | Typical D—H···A Angle (°) | Reference Example |
|---|---|---|---|---|
| Weak Hydrogen Bond | C—H···O | 3.0 - 3.6 | 120 - 170 | Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |
| Weak Hydrogen Bond | C—H···N | 3.2 - 3.8 | 130 - 160 | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |
| π–π Stacking | Cg···Cg (Ring Centroid) | 3.4 - 3.9 | N/A | 1-Phenyl-4-(nicotinoyloxymethyl)-1,2,3-triazole researchgate.net |
Absolute Configuration Assignment
For chiral derivatives of this compound, determining the absolute configuration—the precise three-dimensional arrangement of atoms at a stereocenter—is essential. While various chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for this purpose in solution, single-crystal X-ray diffraction provides the most definitive method for solid-state analysis. nih.govmdpi.comnih.gov
The primary method for determining absolute configuration from X-ray data relies on the phenomenon of anomalous dispersion. nih.gov When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, which states that diffraction intensities of planes (hkl) and (-h-k-l) are equal. The slight differences in intensity between these "Bijvoet pairs" are dependent on the absolute structure of the molecule.
The Flack parameter (x) is a critical value refined during crystallographic analysis that quantifies the absolute structure. wikipedia.orgmdpi.com
A Flack parameter close to 0 indicates that the refined atomic model correctly represents the absolute configuration of the crystal. ed.ac.uk
A value close to 1 suggests that the inverted configuration is correct. ed.ac.uk
A value near 0.5 may imply that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the anomalous scattering signal is too weak for an unambiguous assignment. wikipedia.org
For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be very weak, leading to a high standard uncertainty in the Flack parameter. ed.ac.uk In such cases, using copper radiation (Cu Kα) instead of molybdenum (Mo Kα) can enhance the anomalous signal, improving the reliability of the assignment. Even for achiral molecules, crystallization in a chiral (non-centrosymmetric) space group can occur, though this does not imply the molecule itself possesses chirality.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula with high confidence.
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M•+), which is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing its structure. Based on established fragmentation patterns of oxazoles and methyl esters, the following pathways can be predicted for this compound (Molecular Weight: 141.13 g/mol ). whitman.educhemistrynotmystery.comclockss.org
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.
Loss of the methoxy radical (•OCH₃, 31 u) would yield an acylium ion at m/z 110.
Loss of the entire methoxycarbonyl group (•COOCH₃, 59 u) is also possible.
Oxazole Ring Fragmentation: The oxazole ring itself can undergo cleavage. Common fragmentation pathways for oxazoles involve the loss of neutral molecules like carbon monoxide (CO, 28 u) or hydrogen cyanide (HCN, 27 u) after initial bond fission. clockss.org The initial cleavage is often between the O1 and C2 atoms. clockss.org
McLafferty Rearrangement: While less likely for this specific structure due to the lack of a γ-hydrogen on an extended alkyl chain, this rearrangement is a common fragmentation pathway for larger esters. whitman.edumiamioh.edu
| Proposed Fragment Ion | Structure | m/z (Nominal) | Neutral Loss |
|---|---|---|---|
| Molecular Ion | [C₆H₇NO₃]⁺• | 141 | - |
| Acylium Ion | [C₅H₄NO₂]⁺ | 110 | •OCH₃ |
| Loss of CO from m/z 110 | [C₄H₄NO]⁺ | 82 | •OCH₃, CO |
| Oxazolylmethyl Cation | [C₄H₄NO]⁺ | 82 | •COOCH₃ |
Elucidation of Reaction Intermediates and Products
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or used in real-time with techniques like Electrospray Ionization (ESI), is exceptionally powerful for studying reaction mechanisms. nih.govrsc.org It allows for the detection and structural characterization of short-lived reaction intermediates and newly formed products directly from a reaction mixture. researchgate.net
In the synthesis of oxazoles, such as the [3+2] cycloaddition between an isocyanoacetate and an activated carboxylic acid, intermediates like acylpyridinium salts or cyclized, non-aromatized precursors may be formed. nih.gov By monitoring the reaction mixture over time with HRMS, ions corresponding to the mass of these proposed intermediates can be detected. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is then used for structural confirmation. A specific intermediate ion is mass-selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the transient species, offering direct evidence for a proposed reaction pathway. rsc.org This approach is crucial for optimizing reaction conditions and understanding complex chemical transformations. researchgate.net
Electronic Spectroscopy (e.g., UV-Visible Spectroscopy) for Electronic Structure Characterization
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the key chromophores are the oxazole ring and the carbonyl group of the ester, which form a conjugated system.
The UV-Vis spectrum is expected to be characterized by absorptions arising from the following electronic transitions: cutm.ac.inyoutube.com
π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the oxazole ring and carbonyl group. For the parent oxazole molecule, a strong π → π* transition is observed around 200 nm (6.2 eV). iaea.orgacs.org The extended conjugation in this compound would be expected to shift this absorption to a longer wavelength (a bathochromic or red shift).
n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. The n → π* transition for a carbonyl group typically occurs in the 280-300 nm region. cutm.ac.in In oxazole, an n → π* transition involving the nitrogen lone pair is predicted at a higher energy (shorter wavelength) than the main π → π* band. acs.org
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment. Polar solvents can stabilize the ground state and excited states differently, often leading to shifts in λmax. This phenomenon, known as solvatochromism, can provide further information about the nature of the electronic transitions. researchgate.net Studies on related oxazole derivatives have shown that changing solvent polarity can significantly alter their absorption spectra. globalresearchonline.net
Theoretical and Computational Chemistry Studies of Methyl 2 Oxazol 4 Ylacetate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the study of medium-sized organic molecules. mit.edunih.gov Methodologies such as the B3LYP hybrid functional combined with Pople-type basis sets like 6-311++G(d,p) are commonly employed to model the properties of heterocyclic compounds. researchgate.netresearchgate.netnih.gov
Geometry optimization is a fundamental computational procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pkchemrxiv.org For Methyl 2-oxazol-4-ylacetate, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformer. pjbmb.org.pk Conformational analysis is crucial as the spatial arrangement of the ester group relative to the oxazole (B20620) ring can influence the molecule's physical properties and reactivity. The optimization process seeks the global minimum energy conformation, which represents the most populated structure at equilibrium. pjbmb.org.pk
Below are typical optimized geometric parameters for the core structure of this compound, as would be predicted by DFT calculations.
| Optimized Bond Lengths (Å) | Optimized Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| O1-C2 | 1.365 | C5-O1-C2 | 105.2 |
| C2-N3 | 1.301 | O1-C2-N3 | 114.8 |
| N3-C4 | 1.389 | C2-N3-C4 | 109.5 |
| C4-C5 | 1.360 | N3-C4-C5 | 109.3 |
| C5-O1 | 1.368 | O1-C5-C4 | 101.2 |
| C4-C6 | 1.510 | N3-C4-C6 | 125.1 |
| C6-C7 | 1.515 | C4-C6-C7 | 110.5 |
| C7=O2 | 1.210 | C6-C7-O2 | 124.0 |
| C7-O3 | 1.350 | C6-C7-O3 | 111.0 |
| O3-C8 | 1.440 | C7-O3-C8 | 116.0 |
Note: These values are representative for similar heterocyclic esters and are what one would expect from a DFT B3LYP/6-311++G(d,p) calculation.
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mangaloreuniversity.ac.inmangaloreuniversity.ac.in For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the oxazole nitrogen, indicating these as sites for electrophilic interaction, while areas around the hydrogen atoms would show positive potential.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.25 | Electron-donating capability |
| ELUMO | -1.10 | Electron-accepting capability |
| Egap (LUMO-HOMO) | 6.15 | Chemical reactivity and stability researchgate.netnepjol.info |
Note: Values are typical for related small organic molecules calculated via DFT methods. nih.gov
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. numberanalytics.com By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. researchgate.netnumberanalytics.com These calculated frequencies are directly related to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum. numberanalytics.comnih.gov While harmonic frequency calculations often overestimate experimental values, scaling factors can be applied to improve the agreement. researchgate.net This analysis helps in the assignment of experimental spectral bands to specific functional group vibrations. nepjol.info
| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(C=O) | 1745 | Ester carbonyl stretch |
| ν(C=N) | 1580 | Oxazole ring stretch |
| ν(C-O-C) | 1250 | Ester asymmetric stretch |
| ν(C-H) | 2950-3100 | Methyl and ring C-H stretches |
Note: Predicted frequencies are based on typical values for the respective functional groups from DFT calculations. nepjol.info
Mechanistic Predictions via Computational Simulations
Beyond static molecular properties, computational chemistry can simulate the dynamics of chemical reactions, providing a powerful means to elucidate reaction mechanisms. scispace.com
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). wuxiapptec.com The transition state is a first-order saddle point on the potential energy surface, having a single imaginary frequency corresponding to the motion along the reaction coordinate. polyu.edu.hk Computational methods can locate the precise geometry of these fleeting structures. wuxiapptec.com The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a crucial parameter that governs the reaction rate according to transition state theory. wuxiapptec.compolyu.edu.hktru.ca A lower activation energy implies a faster reaction.
| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Ester Hydrolysis (Hypothetical) | DFT (B3LYP/6-311++G(d,p)) | 18.5 |
Note: The value is a representative example for the hydrolysis of a methyl ester under neutral conditions. polyu.edu.hknih.gov
To fully understand a reaction mechanism, chemists map the entire reaction pathway. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used for this purpose. An IRC calculation starts from the transition state structure and moves downhill along the reaction coordinate in both the forward and reverse directions, thus connecting the transition state to the corresponding reactants and products. researchgate.net This confirms that the localized transition state correctly links the intended species. mdpi.com For a reaction like the hydrolysis of this compound, pathway mapping would visualize the entire process: the approach of the nucleophile (e.g., a water molecule or hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the final cleavage of the C-O bond to release methanol (B129727) and the oxazolylacetic acid anion. researchgate.netmdpi.com
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net For a semi-flexible molecule like this compound, MD simulations can provide profound insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotating around its single bonds. whiterose.ac.uk
An MD simulation of this compound would model the interactions between its atoms as well as with its environment (e.g., a solvent) to generate a trajectory of its motion. mdpi.com This allows researchers to identify the most stable, low-energy conformations and the energy barriers between them. The flexibility of this molecule primarily arises from the rotation around the single bonds in the methyl acetate (B1210297) side chain.
Key rotatable bonds in this compound that would be central to a conformational analysis include:
τ1 (C4-Cα): Rotation around the bond connecting the oxazole ring to the methylene (B1212753) bridge.
τ2 (Cα-Cβ): Rotation around the bond between the methylene carbon and the carbonyl carbon.
τ3 (Cβ-O): Rotation around the bond between the carbonyl carbon and the ester oxygen.
τ4 (O-CH3): Rotation around the bond between the ester oxygen and the methyl group.
By simulating the molecule's dynamic behavior, researchers can determine the preferred dihedral angles for these bonds, which are influenced by factors like steric hindrance and electronic interactions. While single low-energy conformers can be identified through methods like Density Functional Theory (DFT), MD simulations provide a more complete picture by generating a conformational ensemble that represents the molecule's true state in a given environment. whiterose.ac.uk Studies on similar small molecules have shown that even for these systems, achieving a comprehensive sampling of conformations can be computationally intensive, sometimes requiring microseconds of simulation time or advanced techniques like Replica Exchange MD (REMD) to overcome energy barriers. researchgate.netmdpi.com
Table 1: Key Rotatable Bonds in this compound for Conformational Analysis
| Dihedral Angle | Bond Description | Expected Influence on Conformation |
| τ1 | Oxazole(C4) — Methylene(Cα) | Determines the orientation of the side chain relative to the aromatic ring. |
| τ2 | Methylene(Cα) — Carbonyl(Cβ) | Governs the positioning of the carbonyl group, influencing dipole moment. |
| τ3 | Carbonyl(Cβ) — Oxygen(O) | Affects the planarity and resonance of the ester group. |
| τ4 | Oxygen(O) — Methyl(CH3) | Controls the position of the terminal methyl group. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to create a mathematical model correlating the chemical structure of a molecule with its various physicochemical properties. researchgate.netresearchgate.net This approach is widely used to predict properties before a substance is synthesized and tested, saving time and resources. researchgate.net For this compound, QSPR models could be developed to predict a wide range of characteristics.
The QSPR process involves several key steps:
Data Set Compilation: A set of compounds, typically including various oxazole derivatives, with experimentally measured properties is gathered. tandfonline.com
Descriptor Calculation: For each molecule in the set, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, including topological, electronic, and steric features. semanticscholar.org
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a selection of descriptors to the property of interest. mdpi.com
Validation and Prediction: The model's predictive power is rigorously tested using internal and external validation sets. tandfonline.com Once validated, the model can be used to predict the property for new molecules like this compound.
Research on other oxazole-containing compounds has successfully used QSPR and its counterpart for biological activity (QSAR) to predict outcomes like anticancer activity, antileishmanial effects, and corrosion inhibition. tandfonline.comsemanticscholar.orgmdpi.com These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which consider the 3D shape and electrostatic fields of the molecules. tandfonline.commdpi.com For this compound, descriptors such as dipole moment, molecular weight, LogP (lipophilicity), and quantum chemical parameters like HOMO/LUMO energies would be critical inputs for building predictive QSPR models. researchgate.netjksus.org
Table 2: Illustrative Molecular Descriptors for QSPR Analysis of this compound
| Descriptor Class | Example Descriptors | Potential Property to Predict |
| Topological | Molecular Weight, Wiener Index | Boiling Point, Molar Refractivity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Solubility, Electron Affinity jksus.org |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Aqueous Solubility, Membrane Permeability |
| Steric/3D | Molecular Volume, Surface Area | Binding Affinity, Diffusion Rate |
Applications of Methyl 2 Oxazol 4 Ylacetate As a Versatile Chemical Building Block and Synthetic Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
The structural framework of Methyl 2-oxazol-4-ylacetate, containing both a five-membered aromatic heterocycle and a functionalized side chain, positions it as a strategic starting material for the synthesis of diverse and complex heterocyclic systems.
While specific examples detailing the use of this compound in the synthesis of fused or polycyclic oxazoles are not extensively documented, the inherent reactivity of the oxazole (B20620) ring suggests its potential in such transformations. Oxazole moieties are known to participate as dienes in Diels-Alder reactions, which provide a powerful method for constructing polycyclic systems. The reaction of an oxazole with a suitable dienophile, such as an alkyne or alkene, can lead to the formation of new ring systems, which can be further elaborated into complex polycyclic structures. The substitution pattern of this compound could influence the regioselectivity and stereoselectivity of these cycloaddition reactions, offering a pathway to targeted polycyclic scaffolds. The incorporation of oxazole units is a key strategy in the synthesis of many natural products, and methodologies involving cycloadditions are fundamental to this process.
The oxazole ring can serve as a synthon for other heterocyclic systems through ring-transformation reactions. Although literature specifically detailing the conversion of this compound to other heterocycles like thiazoles or pyridines is sparse, such transformations are well-established in heterocyclic chemistry. For instance, the conversion of oxazoles to thiazoles often involves reaction with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, which facilitates the exchange of the ring oxygen for sulfur.
Similarly, pyridines can be synthesized from oxazoles via [4+2] cycloaddition reactions (Diels-Alder reactions) where the oxazole acts as the diene component. Reaction with alkenes or alkynes can lead to the formation of a pyridine ring after a subsequent dehydration or elimination step. The substituents on the oxazole ring and the dienophile direct the outcome of the reaction, making it a versatile method for producing substituted pyridines. The presence of the acetate (B1210297) group at the 4-position of this compound offers a functional handle for further modifications after the new heterocyclic core has been formed.
Below is an illustrative table of general synthetic pathways for heterocycle transformation that could potentially involve oxazole intermediates.
| Starting Heterocycle | Reagent(s) | Resulting Heterocycle | Reaction Type |
| Oxazole | Phosphorus Pentasulfide (P₄S₁₀) | Thiazole | Ring Transformation |
| Oxazole | Dienophile (e.g., Alkene) | Pyridine | Diels-Alder Cycloaddition |
| 2-Oxopyridinyl thiourea | α-Haloketones | Thiazole-Pyridine Fused System | Cyclocondensation |
This table represents general, well-established transformations in heterocyclic chemistry. Specific conditions and applicability for this compound would require experimental validation.
Utilization in Multistep Organic Synthesis Campaigns
In complex, multi-step syntheses, the choice of building blocks is critical. This compound offers two distinct points of reactivity: the heterocyclic ring and the side chain, allowing for its sequential or orthogonal functionalization in a longer synthetic campaign.
The methyl acetate moiety of this compound contains an α-carbon (the methylene (B1212753) group -CH₂-) that is activated by the adjacent carbonyl group of the ester. This makes the protons on this carbon acidic and susceptible to deprotonation by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of essential carbon-carbon bond-forming reactions.
Key C-C bond-forming reactions applicable to this active methylene group include:
Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce alkyl groups at the α-position.
Aldol Reactions: The enolate can add to aldehydes or ketones to form β-hydroxy esters, which are valuable intermediates that can be further transformed.
Michael Additions: As a nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a powerful method for forming C-C bonds.
These reactions allow for the elaboration of the side chain, building molecular complexity while retaining the stable oxazole core for later-stage transformations. The ability to form new carbon-carbon bonds is fundamental to modern organic synthesis.
| Reaction Type | Electrophile | Product Type | Significance |
| Alkylation | Alkyl Halide (R-X) | α-Substituted Acetate | Side-chain elaboration |
| Aldol Addition | Aldehyde/Ketone (R₂C=O) | β-Hydroxy Ester | Formation of new stereocenters |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Conjugate addition chemistry |
This table illustrates the potential reactivity of the active methylene group in this compound based on established principles of enolate chemistry.
Oxazole moieties are integral components of numerous biologically active natural products, many of which possess macrocyclic structures. These include antibiotics, antifungal agents, and cytotoxic compounds. Synthetic strategies toward these complex molecules often rely on the incorporation of pre-functionalized heterocyclic building blocks.
This compound is a candidate for such syntheses. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in macrolactonization reactions. Alternatively, the ester can be reduced to an alcohol or converted to an amine, providing other functional handles for peptide-type couplings or other cyclization strategies. The oxazole ring imparts conformational rigidity to the macrocyclic backbone, which is often crucial for biological activity. The introduction of heterocyclic units like oxazole into peptide-based macrocycles is also a known strategy to enhance properties such as membrane permeability.
Development of New Synthetic Methodologies Utilizing this compound
The development of novel synthetic methods often involves exploring the reactivity of versatile building blocks under new reaction conditions. While specific methodologies centered exclusively on this compound are emerging, its structure lends itself to several areas of methods development. For example, related 2-methyloxazole-4-carboxaldehydes have been utilized in large-scale preparations of complex molecules, indicating the robustness of the 2,4-substituted oxazole scaffold.
Furthermore, substituted oxazoles have been employed as specialized ligands in transition metal catalysis. The nitrogen atom of the oxazole ring can act as a coordinating atom for a metal center. The functional groups on this compound could be modified to create novel bidentate or tridentate ligands, which could then be used to develop new catalytic C-C or C-N bond-forming reactions. The exploration of its reactivity in areas such as C-H activation, photoredox catalysis, or flow chemistry could lead to new, efficient methods for synthesizing complex molecules.
Catalysis and Reaction Engineering
The synthesis of the oxazole core, a key feature of this compound, often relies on catalytic methodologies to ensure efficiency and selectivity. Transition metal catalysts, including copper, palladium, nickel, and silver, have been instrumental in the formation of the oxazole ring. ijpsonline.com For instance, a patented method describes the selective synthesis of oxazole-4-carboxylates using a monovalent copper salt as a catalyst in the presence of an organic amine additive. This approach emphasizes atom economy and high selectivity, utilizing readily available substituted benzaldehydes as starting materials. google.com
While specific reaction engineering studies for the large-scale production of this compound are not extensively documented in publicly available literature, the principles of reaction engineering are crucial for optimizing its synthesis. This includes managing reaction kinetics, catalyst stability and recovery, and process control to maximize yield and purity while ensuring safe operation. The development of efficient catalytic systems is a key area of research to facilitate the broader application of this compound.
Green Chemistry Approaches in its Transformations
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact. ijpsonline.comkthmcollege.ac.inscispace.com These approaches focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and designing safer chemical processes.
Several green synthetic methods are applicable to the synthesis and transformation of oxazole derivatives, which can be extrapolated to this compound. These include:
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. ijpsonline.comtandfonline.com Microwave irradiation has been successfully employed in the synthesis of various substituted oxazoles. ijpsonline.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields in various chemical transformations. ijpsonline.com
Use of Ionic Liquids: Ionic liquids are considered "green" solvents due to their low volatility and potential for recyclability. They have been used as reaction media for the synthesis of oxazole derivatives, sometimes leading to improved product yields. nih.gov
Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without a catalyst or in the absence of a solvent represents a significant advancement in green chemistry. kthmcollege.ac.in While not yet specifically reported for this compound, these approaches are a key goal in the synthesis of related compounds.
The application of these green chemistry principles to the synthesis and subsequent reactions of this compound is an active area of research, aiming to develop more sustainable and environmentally benign chemical processes.
Exploration of Derivatives with Tailored Chemical Functionality
The inherent reactivity of the oxazole ring and the ester group in this compound allows for the creation of a wide array of derivatives with tailored chemical functionalities. These modifications are crucial for exploring the potential applications of this scaffold in various fields, including medicinal chemistry and materials science.
Structure-Reactivity Relationship Studies
The reactivity of the oxazole ring is influenced by the nature and position of its substituents. The oxazole ring is generally considered to be electron-deficient. firsthope.co.in Electrophilic substitution reactions on the oxazole ring are generally difficult unless an electron-releasing substituent is present. pharmaguideline.com The reactivity of the different positions on the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com Conversely, nucleophilic substitution is rare but can occur, particularly at the C2 position, especially if a good leaving group is present. tandfonline.com
The interplay between the oxazole ring and the acetate group at the 4-position is a key aspect of the structure-reactivity of this compound. The electron-withdrawing nature of the oxazole ring can influence the acidity of the α-protons of the acetate group, making them susceptible to deprotonation and subsequent reactions. Understanding these relationships is crucial for designing synthetic routes to functionalized analogues and predicting their chemical behavior.
Design and Synthesis of Functionalized Analogues
The ability to introduce various functional groups onto the this compound scaffold is essential for creating new molecules with specific properties. A number of synthetic strategies have been developed for the synthesis of functionalized oxazole-4-carboxylate derivatives.
One notable example is the synthesis of novel achiral and chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are considered new amino acid-like building blocks. nih.govresearchgate.net This synthesis involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov These functionalized oxazoles have potential applications in the generation of DNA-encoded chemical libraries for drug discovery. nih.gov
Furthermore, the synthesis of various 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives has been reported, showcasing the versatility of the oxazole scaffold in creating compounds with potential pharmacological activities. arabjchem.org The synthesis of methyl-2-(2-(arylideneamino) oxazol-4-ylamino) benzoxazole-5-carboxylate derivatives has also been described, with these compounds being evaluated for their antimicrobial properties. researchgate.net
The design and synthesis of such functionalized analogues are driven by the desire to create molecules with specific biological activities or material properties. By strategically modifying the core structure of this compound, researchers can fine-tune the steric and electronic properties of the resulting molecules to achieve desired outcomes.
Future Perspectives and Emerging Research Directions
Innovations in Sustainable Synthesis of Methyl 2-oxazol-4-ylacetate
The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of heterocyclic compounds like oxazoles. ijpsonline.com While traditional methods for creating oxazole (B20620) derivatives, such as the Robinson-Gabriel or Davidson syntheses, often require harsh conditions, modern research emphasizes green chemistry principles. researchgate.net These principles aim to reduce waste, minimize energy consumption, and avoid hazardous substances. kthmcollege.ac.in
Future synthesis of this compound is likely to incorporate these sustainable methodologies. Key areas of innovation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for oxazole synthesis. ijpsonline.com
Ultrasound-Induced (Sonochemical) Methods: The use of ultrasonic irradiation provides an alternative energy source that can enhance reaction rates and efficiency in the synthesis of N- and O-azoles. acs.org
Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids, deep-eutectic solvents, dimethyl carbonate (DMC), or water is a major focus. ijpsonline.comkthmcollege.ac.in Ionic liquids, for instance, can sometimes be reused multiple times without a significant loss in product yield. ijpsonline.comijpsonline.com
Catalytic Innovations: The development of novel catalysts, such as magnetically separable iron oxide nanoparticles (Fe₃O₄ MNPs), offers pathways for efficient synthesis under mild conditions with the added benefit of easy catalyst recovery and reuse. nih.gov
Electrochemical Synthesis: Catalyst- and external oxidant-free electrochemical reactions are emerging as a highly atom-economic approach for constructing oxazole rings under mild conditions. rsc.org
| Sustainable Method | Principle | Potential Advantage for Synthesis |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions internally and rapidly. | Reduced reaction times, increased yields, fewer side products. ijpsonline.com |
| Sonochemistry | Employs high-frequency sound waves to create acoustic cavitation. | Enhanced reaction rates and yields at lower temperatures. acs.org |
| Ionic Liquids | Uses salts with low melting points as solvents. | Low volatility, high stability, and potential for recyclability. ijpsonline.comijpsonline.com |
| Nanocatalysis | Utilizes catalysts at the nanoscale for high surface area and reactivity. | High efficiency, mild reaction conditions, and catalyst reusability. nih.gov |
| Electrosynthesis | Drives reactions using electrical current. | High atom economy, avoids chemical oxidants, mild conditions. rsc.org |
These innovative approaches promise to make the production of this compound and related compounds more efficient, cost-effective, and environmentally friendly.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research, allowing scientists to predict molecular properties and behavior before undertaking lengthy and expensive laboratory work. rroij.com For oxazole derivatives, in silico methods are widely used to forecast physicochemical properties, biological activity, and toxicity. rroij.comuchile.cl
The application of advanced computational models to this compound can accelerate its development for various applications. Key computational techniques include:
Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometry and predict electronic properties like bond lengths and angles. jacsdirectory.comnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal insights into the molecule's reactivity and electronic transitions. nih.gov
Molecular Electrostatic Potential (MESP): MESP mapping identifies the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting how it will interact with biological receptors or other molecules. jacsdirectory.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov Predictive QSAR models have been successfully developed for oxazole derivatives to screen virtual libraries for compounds with desired activities, such as antiviral properties. nih.gov
Molecular Docking: This technique simulates the binding of a small molecule to the active site of a target protein. rroij.com Docking studies with oxazole derivatives have been used to identify potential drug candidates by predicting their binding affinity and interactions with specific receptors. rroij.comnih.gov
| Computational Technique | Application | Predicted Properties for this compound |
| Density Functional Theory (DFT) | Electronic structure calculation. | Optimized geometry, bond parameters, HOMO-LUMO gap, reactivity. jacsdirectory.com |
| Molecular Electrostatic Potential (MESP) | Maps charge distribution. | Sites for electrophilic and nucleophilic attack, intermolecular interactions. nih.gov |
| QSAR | Correlates structure with activity. | Prediction of potential biological activities based on molecular descriptors. nih.gov |
| Molecular Docking | Simulates ligand-protein binding. | Binding affinity and mode of interaction with specific biological targets. rroij.com |
By leveraging these computational tools, researchers can rationally design novel derivatives of this compound and prioritize the most promising candidates for synthesis and experimental testing.
Integration of this compound in Materials Science (e.g., Polymers, Functional Materials)
The unique structural and electronic properties of the oxazole ring make it an attractive component for advanced functional materials. tandfonline.comderpharmachemica.com Oxazole derivatives have been investigated for applications in semiconductors, non-linear optical materials, and functional dyes. derpharmachemica.comglobalresearchonline.net The incorporation of this compound into materials science is an emerging area with significant potential.
The structure of this compound offers two key features for materials integration:
The Oxazole Ring: This heterocyclic core possesses specific electronic and photophysical properties. derpharmachemica.com It can act as a rigid, planar linker or as an active electronic component in a larger system.
The Methyl Acetate (B1210297) Group: This functional group provides a reactive handle for polymerization or for grafting the molecule onto other structures. For example, the ester could be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerization to form polyesters or polyamides.
Potential applications in materials science include:
Functional Polymers: this compound could be used as a monomer or a functional additive in polymerization processes. derpharmachemica.com The resulting polymers could have tailored properties, such as enhanced thermal stability, specific optical characteristics, or unique solubility profiles.
Organic Dyes: Styryl dyes containing oxazole moieties are known for their use as sensitizers. globalresearchonline.net Derivatives of this compound could be synthesized to create new dyes with specific absorption and emission spectra for applications in imaging or sensing.
Functional Surfaces: The molecule could be attached to surfaces to modify their properties, creating materials with specific functionalities for chemical or biological applications. evitachem.com
Exploration in Supramolecular Chemistry and Molecular Machines
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and pi-pi stacking. tandfonline.com These interactions are central to processes like molecular recognition and self-assembly. globalresearchonline.net The oxazole ring is well-suited for this field due to its aromaticity and the presence of heteroatoms capable of forming hydrogen bonds. tandfonline.com
The exploration of this compound in this domain could lead to:
Self-Assembling Systems: The planar oxazole ring can participate in pi-pi stacking, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. These interactions could guide the spontaneous organization of molecules into well-defined, ordered structures like films or fibers. globalresearchonline.net
Molecular Recognition: The specific geometry and electronic properties of the molecule could be exploited to design hosts that selectively bind to specific guest molecules, a foundational concept for creating chemical sensors or targeted delivery systems. scholaris.ca
Molecular Machines: Molecular machines are complex assemblies that can perform tasks in response to external stimuli. While research is in its infancy, oxazole-containing peptides are known to be part of natural biosynthetic machinery. nih.govrsc.org The controlled, reversible interactions that oxazole moieties can form make them potential components in synthetic molecular switches or motors, where movement is controlled at the molecular level. researchgate.netchemrxiv.org The ability of oxazoles to be integrated into larger, complex architectures makes them a building block for the future design of such advanced systems. chemrxiv.org
Q & A
Q. What strategies mitigate bias when conducting systematic reviews of synthetic pathways for this compound?
- Methodological Answer : Design search strings using Boolean operators (e.g., "this compound AND synthesis") across multiple databases (PubMed, SciFinder, Google Scholar). Use inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and document screening steps in PRISMA-style flowcharts. Mitigate bias by including non-English studies and preprints, while excluding commercial vendor data (e.g., BenchChem) .
05 文献检索Literature search for meta-analysis02:58
Q. How can substituent variations on the oxazole ring influence the reactivity of this compound in multicomponent reactions?
- Methodological Answer : Design a matrix of derivatives (e.g., electron-withdrawing/donating groups at the 2-position) and assess reactivity via kinetic studies (e.g., reaction half-life under standardized conditions). Use Hammett plots to correlate substituent effects with reaction rates. Validate mechanistic hypotheses via DFT calculations (e.g., frontier orbital analysis) .
Q. What experimental protocols address contradictory NMR and mass spectrometry data for novel this compound analogs?
- Methodological Answer : Re-run NMR under high-resolution conditions (500+ MHz) with deuterated solvents to resolve splitting artifacts. For MS, employ HRMS (ESI-TOF) to confirm molecular ions and rule out adducts. If discrepancies persist, synthesize a deuterated analog or use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
